molecular formula C16H18N2O5 B2357026 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea CAS No. 1795297-52-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Cat. No. B2357026
CAS RN: 1795297-52-7
M. Wt: 318.329
InChI Key: MQKLLNQXKIFINR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea, also known as Furosemide, is a widely used diuretic medication that is commonly prescribed for patients suffering from hypertension, congestive heart failure, and edema. It is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This results in an increase in the excretion of water, sodium, chloride, and other electrolytes, leading to a decrease in blood volume and blood pressure.

Scientific Research Applications

Synthesis and Inhibitory Activities

Synthesis of 2-Substituted Benzofuran Hydroxamic Acids : A range of benzofuran hydroxamic acids were synthesized and examined for their inhibitory activities against the 5-lipoxygenase enzyme. These compounds were designed as rigid analogs of simpler hydroxamates and were evaluated for both in vitro and in vivo activities. The presence of lipophilic substituents near the benzofuran nucleus was found to enhance inhibitor potency, although it somewhat reduced oral activity. The introduction of small polar groups like methoxymethylene, hydroxymethylene, and amino (urea) on the acyl group resulted in improved oral activity consistency. Among these, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate stood out for their potent in vitro inhibition, with IC50 values of 40 nM. For in vivo efficacy, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea was particularly notable with an ED50 of 10.3 mg/kg Ohemeng et al., 1994.

Chemical Structure and Biological Activity

Synthesis of Aryl(thio)ureas as Acetylcholinesterase Inhibitors : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to explore their potential as acetylcholinesterase inhibitors. This involved optimizing the length of the spacer connecting the basic nitrogen to the ar(o)yl(thio)-urea unit and introducing greater conformational flexibility into the molecule. The study found that replacing a previously used 4-piperidinylethyl spacer with a linear ethoxyethyl chain yielded compounds with slightly comparable potency, provided they were adequately substituted. The optimal spacer length for efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites was identified as five methylene groups. Interestingly, replacing the initially optimized benzyl group attached to the basic nitrogen with a cyclohexyl group demonstrated that an aromatic residue is not essential for activity Vidaluc et al., 1995.

Antioxidant Properties

Characterization of Coumarin Substituted Heterocyclic Compound : A study involved the synthesis and characterization of a 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one derivative, highlighting its significant antioxidant activities. The compound showcased a high antioxidant activity, with an 80% scavenging ability at 1000 μg/mL concentration against stable DPPH radicals, closely following the standard antioxidant vitamin C Abd-Almonuim et al., 2020.

Antimicrobial and Cytotoxic Properties

Synthesis of Novel Urea Derivatives with Antimicrobial Activity : A series of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized and showed promising antimicrobial activity against selected Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.071 to 0.199 μM. Preliminary MTT cytotoxicity studies indicated that some synthesized compounds exhibited significant cytotoxicity at micromolar concentrations, with IC50 values ranging from 49.322/15 to 52.715/15 mm3, against cervical cancer (HeLa) cell lines Shankar et al., 2017.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(20,8-12-3-2-6-21-12)9-17-15(19)18-11-4-5-13-14(7-11)23-10-22-13/h2-7,20H,8-10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKLLNQXKIFINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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